molecular formula C25H28N4O3 B3000306 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251560-23-2

1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

Numéro de catalogue B3000306
Numéro CAS: 1251560-23-2
Poids moléculaire: 432.524
Clé InChI: MHPDOHWYOPADED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Synthesis and Structural Elucidation:

    • Bhaskar et al. (2019) focused on the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, elucidating its structure using various spectroscopic methods. This approach underscores the significance of careful structural characterization in the development of such compounds Prakash Bhaskar et al., 2019.
  • Crystal and Molecular Structure Analysis:

    • Richter et al. (2023) examined the crystal and molecular structures of a compound obtained as a side product during the synthesis of an antitubercular agent, highlighting the intricate molecular interactions and the importance of understanding crystal structures in the development of new compounds A. Richter et al., 2023.
  • Reactivity and Conversion Studies:

    • Itaya et al. (1985) investigated the reactivity of 1-methyl-5-(methylamino) imidazole-4-carboxamide, demonstrating various conversion pathways and yields. Such studies are critical in exploring the reactivity and potential chemical applications of related compounds T. Itaya & K. Ogawa, 1985.
    • Fujii et al. (1988) explored the ring fission of dialkyladenines, providing insight into the chemical behavior and stability of imidazole derivatives under different conditions. This research is valuable for understanding the stability and reactivity of similar compounds T. Fujii et al., 1988.
  • Synthesis and Cytotoxicity Evaluation:

    • Hassan et al. (2014) synthesized new derivatives and evaluated their cytotoxicity against cancer cells, indicating the potential therapeutic applications of such compounds. The methods and results provide a framework for assessing the bioactivity of related compounds Ashraf S. Hassan et al., 2014.
  • Complexation and Medicinal Chemistry:

    • Mundwiler et al. (2004) discussed the [2 + 1] mixed ligand concept in the context of tricarbonyl complexes, illustrating the potential of such compounds in medicinal chemistry and labeling of bioactive molecules S. Mundwiler et al., 2004.
  • Antimicrobial and Antiproliferative Activities:

    • Lang et al. (1999) synthesized fluorinated derivatives of a compound and evaluated their biological properties, paving the way for the development of novel therapeutic agents with improved biological activities L. Lang et al., 1999.
  • Heterocyclic Synthesis and Antibacterial Activity:

    • Ahmed (2007) focused on the synthesis of new antibiotic and antibacterial drugs, emphasizing the importance of heterocyclic synthesis in the development of new pharmaceuticals G. Ahmed, 2007.

Propriétés

IUPAC Name

1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-32-23-10-6-5-9-21(23)28-25(31)22-16-29(17-26-22)15-18-11-13-20(14-12-18)27-24(30)19-7-3-2-4-8-19/h5-6,9-14,16-17,19H,2-4,7-8,15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPDOHWYOPADED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.